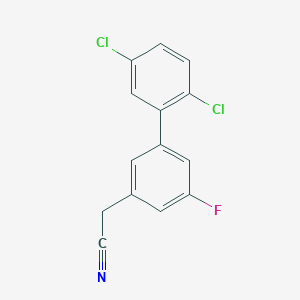

(2',5'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2',5'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile is a useful research compound. Its molecular formula is C14H8Cl2FN and its molecular weight is 280.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2',5'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile, a compound with notable chemical properties, has garnered attention for its biological activity. This article delves into its mechanisms of action, biological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H10Cl2F N

- Molecular Weight : 295.16 g/mol

- CAS Number : Not explicitly listed in the search results but can be derived from the structure.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, influencing various cellular processes. Key mechanisms include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Studies indicate that it may disrupt bacterial cell membranes or inhibit critical metabolic pathways, leading to cell death.

- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It appears to interfere with DNA replication and protein synthesis, similar to known chemotherapeutic agents.

- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Biological Activity Data

| Activity Type | Target Organism/Cell Type | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC Assay | Effective at concentrations < 50 µg/mL |

| Anticancer | MCF-7 (breast cancer) | MTT Assay | IC50 = 15 µM; induces apoptosis |

| Enzyme Inhibition | Various metabolic enzymes | Enzyme Activity Assay | Inhibition observed at low micromolar concentrations |

Case Studies

- Antimicrobial Efficacy : A study demonstrated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) of 39 µg/mL, which suggests potential for development into a therapeutic agent against resistant bacterial strains.

- Cancer Cell Line Studies : Research involving human breast cancer cell lines indicated that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis, as evidenced by morphological changes and flow cytometry analysis showing an increase in sub-G1 phase cells.

- Enzyme Interaction Studies : Investigations into the enzyme inhibition profile revealed that this compound effectively inhibited key enzymes involved in cancer metabolism, suggesting a dual role in both direct cytotoxicity and metabolic modulation.

Properties

Molecular Formula |

C14H8Cl2FN |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

2-[3-(2,5-dichlorophenyl)-5-fluorophenyl]acetonitrile |

InChI |

InChI=1S/C14H8Cl2FN/c15-11-1-2-14(16)13(8-11)10-5-9(3-4-18)6-12(17)7-10/h1-2,5-8H,3H2 |

InChI Key |

WCSHGEHYRXEAAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)CC#N)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.